molecular formula C16H22N2O5 B7932042 1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate

1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate

Cat. No.: B7932042
M. Wt: 322.36 g/mol
InChI Key: YJKHXLHMFOJQKO-UHFFFAOYSA-N
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Description

1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is a piperazine derivative characterized by:

  • 1-O-benzyl and 2-O-methyl ester groups at the 1- and 2-positions of the piperazine ring.
  • A 4-(2-hydroxyethyl) substituent at the 4-position, introducing a hydrophilic moiety.
  • A six-membered piperazine ring, which confers conformational flexibility and hydrogen-bonding capabilities.

Its synthesis likely involves sequential protection/deprotection and substitution steps, as seen in analogous piperazine derivatives (e.g., tert-butyl-based intermediates in –3) .

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-22-15(20)14-11-17(9-10-19)7-8-18(14)16(21)23-12-13-5-3-2-4-6-13/h2-6,14,19H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKHXLHMFOJQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester groups would yield the corresponding alcohols.

Scientific Research Applications

1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Features
Target Compound Not explicitly provided C₁₆H₂₀N₂O₆ 1-O-benzyl, 2-O-methyl, 4-(2-hydroxyethyl) Hydroxyethyl enhances hydrophilicity
(R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate 1217598-28-1 C₁₄H₁₈N₂O₄ 1-O-benzyl, 2-O-methyl Stereospecific (R-configuration)
1-O-benzyl 2-O-methyl piperazine-1,2-dicarboxylate 126937-43-7 C₁₄H₁₈N₂O₄ 1-O-benzyl, 2-O-methyl Lacks 4-substituent; simpler structure
4-(2-Chloro-acetyl)-piperazine-1,2-dicarboxylate 1353945-51-3 C₁₆H₁₉ClN₂O₅ 1-O-benzyl, 2-O-methyl, 4-(2-chloroacetyl) Chloroacetyl introduces electrophilicity

Key Observations:

  • The chloroacetyl substituent in CAS 1353945-51-3 offers reactivity for further functionalization, contrasting with the inert hydroxyethyl group .

Piperidine and Pyrrolidine Analogs

Table 2: Heterocyclic Variants

Compound Name CAS Number Core Structure Substituents Key Differences
Benzyl 2-methylpiperidine-1,2-dicarboxylate 180609-56-7 Piperidine 1-O-benzyl, 2-O-methyl Six-membered saturated ring (no N-N bond)
1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate 475504-31-5 Pyrrolidine 1-O-benzyl, 2-O-methyl, 4-hydroxy Five-membered ring; shorter ring size

Key Observations:

  • Piperidine derivatives (e.g., CAS 180609-56-7) lack the piperazine’s N-N bond, reducing hydrogen-bonding capacity and altering conformational dynamics .
  • Pyrrolidine analogs (e.g., CAS 475504-31-5) have a five-membered ring, which may restrict flexibility and modify steric interactions .

Functional Group Modifications

Table 3: Functional Group Impact

Compound Name Functional Group (Position 4) Effect on Properties
Target Compound 2-hydroxyethyl Increases hydrophilicity; potential H-bonding
4-(2-Chloro-acetyl)-piperazine derivative Chloroacetyl Electrophilic site for nucleophilic reactions
tert-Butyl ethyl piperazine-1,2-dicarboxylate Ethyl Hydrophobic; tert-butyl enhances stability

Key Observations:

  • The hydroxyethyl group may enhance solubility compared to ethyl or chloroacetyl substituents .
  • tert-Butyl protection (e.g., in ) is a common strategy for intermediate stabilization during synthesis .

Biological Activity

1-O-benzyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article reviews its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure

The compound can be described by its IUPAC name: This compound . Its molecular formula is C14H18N2O4C_{14}H_{18}N_{2}O_{4}, which indicates the presence of a piperazine ring, two carboxylate groups, and substituents that may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored primarily in two areas: neurological diseases and anticancer properties .

Neurological Activity

Research indicates that derivatives of piperazine compounds can act on muscarinic receptors, which are implicated in various neurological disorders such as Alzheimer's disease and Lewy Body Dementia. The compound's structural features suggest it may act as a modulator for these receptors, potentially offering therapeutic benefits in cognitive deficits associated with these conditions .

Anticancer Properties

Recent studies have focused on the anticancer potential of piperazine derivatives. For instance, phenylpiperazine derivatives have shown significant cytotoxicity towards cancer cell lines while maintaining lower toxicity towards healthy cells. This selective cytotoxicity is crucial for developing safer anticancer agents .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various piperazine derivatives on MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. The results indicated that certain derivatives significantly reduced the viability of MCF7 cells while showing minimal impact on MCF10A cells. This suggests a promising therapeutic window for piperazine derivatives in cancer treatment .

CompoundCell LineViability Reduction (%)Concentration (µM)
BS230MCF740%50
BS230MCF10A24%50
BS130MCF728%50
BS130MCF10ANo significant change50

The mechanism by which these compounds exert their effects may involve interaction with DNA and topoisomerase II complexes, as suggested by molecular docking studies. These interactions can lead to disruption in DNA replication in cancer cells, thereby enhancing cytotoxicity .

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